molecular formula C11H12N2O6S2 B14397118 Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate CAS No. 89846-96-8

Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate

Cat. No.: B14397118
CAS No.: 89846-96-8
M. Wt: 332.4 g/mol
InChI Key: GWTCFBCIDHUCCI-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a disulfanyl group, which consists of two sulfur atoms bonded together, and a dinitrophenyl group, which is a benzene ring substituted with two nitro groups.

Preparation Methods

The synthesis of Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate typically involves the reaction of ethyl 3-mercaptopropanoate with 2,4-dinitrochlorobenzene under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the 2,4-dinitrochlorobenzene, resulting in the formation of the disulfide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate exerts its effects involves the cleavage of the disulfide bond. This cleavage can occur under reducing conditions, releasing the thiol group, which can then interact with various molecular targets. The dinitrophenyl group can also participate in electron transfer reactions, affecting the redox state of the surrounding environment .

Comparison with Similar Compounds

Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate can be compared with other similar compounds, such as:

Properties

CAS No.

89846-96-8

Molecular Formula

C11H12N2O6S2

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate

InChI

InChI=1S/C11H12N2O6S2/c1-2-19-11(14)5-6-20-21-10-4-3-8(12(15)16)7-9(10)13(17)18/h3-4,7H,2,5-6H2,1H3

InChI Key

GWTCFBCIDHUCCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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